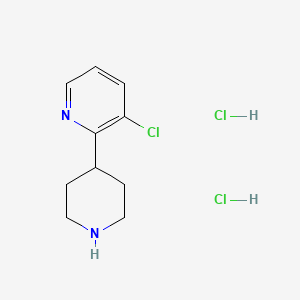![molecular formula C26H21N3O4 B2831247 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 877656-95-6](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains two tolyl groups, which are functional groups related to toluene . They have the general formula CH3C6H4−R, where R is a substituent. The tolyl groups in this compound appear to be in the para (p-tolyl) and meta (m-tolyl) positions .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their positions. Tolyl groups are often involved in reactions such as Williamson etherification or C-C coupling .Applications De Recherche Scientifique
Anticancer Activity
The synthesis of certain derivatives related to the core structure mentioned has been explored for their potential anticancer properties. For instance, a study on the design and synthesis of certain derivatives demonstrated appreciable cancer cell growth inhibition against various cancer cell lines, highlighting the compound's potential as an anticancer agent (Al-Sanea et al., 2020).
Imaging Applications
Derivatives of the compound have also been investigated for their use in imaging applications, particularly in positron emission tomography (PET) to image neuroinflammatory processes. For example, DPA-714, a closely related compound, has been synthesized and evaluated for its binding affinity to the translocator protein (18 kDa), a marker of neuroinflammation, demonstrating its utility in in vivo neuroinflammation PET imaging (Damont et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with p-tolualdehyde to form 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, which is then reacted with m-toluidine to form the final product.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "p-tolualdehyde", "acetic anhydride", "sodium acetate", "m-toluidine", "ethanol", "chloroform", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxypyrimidine with p-tolualdehyde in the presence of acetic anhydride and sodium acetate to form 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 2: Dissolve 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide in ethanol and add m-toluidine. Heat the mixture under reflux for several hours to form the final product.", "Step 3: Isolate the product by filtration and wash with chloroform. Purify the product by recrystallization from ethanol.", "Step 4: Characterize the product using various spectroscopic techniques such as NMR, IR, and mass spectrometry.", "Step 5: Adjust the pH of the product using sodium hydroxide or hydrochloric acid to obtain the desired salt form." ] } | |
Numéro CAS |
877656-95-6 |
Formule moléculaire |
C26H21N3O4 |
Poids moléculaire |
439.471 |
Nom IUPAC |
N-(3-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H21N3O4/c1-16-10-12-19(13-11-16)29-25(31)24-23(20-8-3-4-9-21(20)33-24)28(26(29)32)15-22(30)27-18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3,(H,27,30) |
Clé InChI |
NHUOTTPCSQFKLT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC(=C5)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



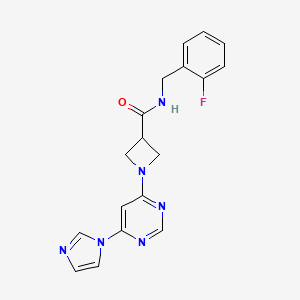
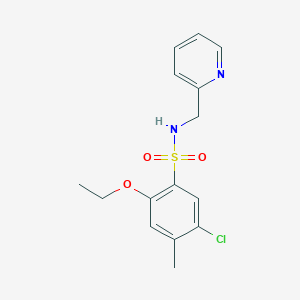
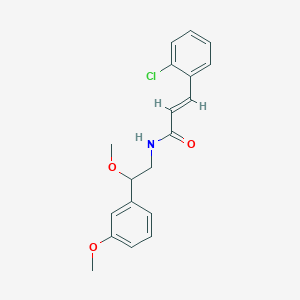
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2831169.png)
![3-Methyl-6-[4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831170.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2831173.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2831174.png)
![2-[(3-Methoxyphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2831175.png)

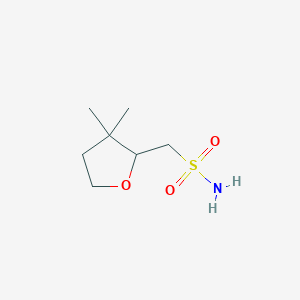

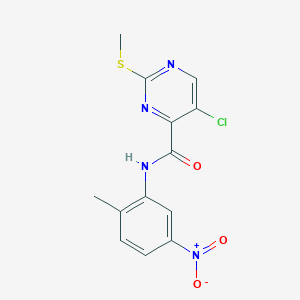
![(E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide](/img/structure/B2831184.png)
